molecular formula C12H14F3NO3S B6623414 N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]propanamide

N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]propanamide

Cat. No.: B6623414
M. Wt: 309.31 g/mol
InChI Key: IVZHTHSVKBDQDD-UHFFFAOYSA-N
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Description

N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]propanamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a methylsulfonyl group attached to a phenyl ring

Properties

IUPAC Name

N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO3S/c1-3-11(17)16-7-8-4-9(12(13,14)15)6-10(5-8)20(2,18)19/h4-6H,3,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZHTHSVKBDQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=CC(=CC(=C1)S(=O)(=O)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenyl Intermediate: The initial step involves the introduction of the trifluoromethyl and methylsulfonyl groups onto a phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents.

    Amidation Reaction: The phenyl intermediate is then subjected to an amidation reaction with propanamide under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]propanamide involves its interaction with specific molecular targets. The trifluoromethyl and methylsulfonyl groups play a crucial role in its binding affinity and activity. The compound may inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure due to the presence of trifluoromethyl and sulfonyl groups.

    Trifluoromethyl ketones: Share the trifluoromethyl group, which imparts unique chemical properties.

Uniqueness

N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]propanamide is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in various research and industrial contexts.

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